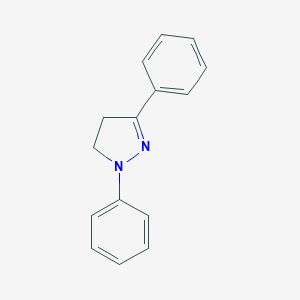

1,3-Diphenyl-4,5-dihydro-1H-pyrazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-diphenyl-3,4-dihydropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-3-7-13(8-4-1)15-11-12-17(16-15)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCZPVMIHLKVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307031 | |

| Record name | 1,3-Diphenyl-4,5-dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806326 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2538-52-5 | |

| Record name | 1,3-Diphenyl-2-pyrazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2538-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diphenyl-2-pyrazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002538525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diphenyl-2-pyrazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diphenyl-4,5-dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,3 Diphenyl 4,5 Dihydro 1h Pyrazole and Its Derivatives

Cyclocondensation Approaches

The most prevalent and classical method for the synthesis of 1,3-diphenyl-4,5-dihydro-1H-pyrazole involves the cyclocondensation reaction between a chalcone (B49325) (1,3-diphenyl-2-propen-1-one) and a hydrazine (B178648) derivative, typically phenylhydrazine (B124118). This approach is valued for its reliability and the ready availability of the starting materials. The reaction conditions can be modulated to optimize yields and purity, with acidic, basic, and catalytic environments being commonly employed.

The reaction of chalcones with phenylhydrazine to yield 1,3-diphenyl-4,5-dihydro-1H-pyrazoles can be effectively carried out under a variety of conditions, each with its own set of advantages.

Acidic Conditions: The use of acidic catalysts is a widely reported method for this transformation. Glacial acetic acid is frequently used as both a solvent and a catalyst, facilitating the reaction by protonating the carbonyl group of the chalcone, thereby increasing its electrophilicity for the nucleophilic attack by phenylhydrazine. rsc.orgmdpi.comresearchgate.net Formic acid has also been employed, sometimes in a mixture with ethanol (B145695), to afford the corresponding pyrazoline derivatives. nih.gov The reaction is typically conducted under reflux for several hours. rsc.orgresearchgate.net In some instances, strong acids like concentrated sulfuric acid in methanol (B129727) have been used to promote the condensation. benthamdirect.com

Basic Conditions: While less common for the synthesis of N-phenyl pyrazolines, basic conditions can be utilized, particularly for the synthesis of N-unsubstituted or N-acyl pyrazolines using hydrazine hydrate. The synthesis of the precursor chalcones themselves is often a base-catalyzed Claisen-Schmidt condensation between an appropriate aldehyde and ketone, using bases like sodium hydroxide. bohrium.com For the subsequent cyclization with phenylhydrazine, basic catalysts such as potassium carbonate have been used in ethanol to afford pyrazoline derivatives. eurekaselect.com

Catalytic Conditions: A range of catalysts has been explored to improve the efficiency and selectivity of the cyclocondensation. Sodium acetate (B1210297) in an acetic acid aqueous solution is a common catalytic system that provides a buffered acidic environment, leading to good yields of the desired pyrazoline. benthamdirect.com Other catalysts, though less specific to the title compound, have been investigated for pyrazoline synthesis in general, highlighting the ongoing effort to develop milder and more efficient catalytic systems.

| Condition | Catalyst/Solvent | Typical Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic | Glacial Acetic Acid | 4-8 hours | 68-83 | rsc.orgmdpi.com |

| Acidic | Formic Acid/Ethanol | 24 hours | 60 | nih.gov |

| Acidic | Sulfuric Acid/Methanol | 48 hours | Not specified | benthamdirect.com |

| Basic | Potassium Carbonate/Ethanol | Not specified | 72 | eurekaselect.com |

| Catalytic | Sodium Acetate/Acetic Acid | 48 hours | Not specified | benthamdirect.com |

The mechanism of the cyclocondensation reaction between a chalcone and phenylhydrazine is believed to proceed through a well-defined sequence of steps. The initial step involves a nucleophilic attack of the more nucleophilic nitrogen atom of phenylhydrazine on the carbonyl carbon of the chalcone. This is often followed by a dehydration step to form a phenylhydrazone intermediate. nih.gov

1,3-Dipolar Cycloaddition Strategies

1,3-Dipolar cycloaddition reactions offer a powerful and convergent approach to the synthesis of five-membered heterocyclic rings, including pyrazolines. This strategy involves the reaction of a 1,3-dipole with a dipolarophile (an alkene or alkyne). For the synthesis of this compound, this would typically involve the reaction of a diphenylnitrilimine with an alkene or a phenyldiazoalkane with a phenyl-substituted alkene.

Nitrilimines: Nitrilimines are highly reactive 1,3-dipoles that can be generated in situ, most commonly by the dehydrohalogenation of hydrazonoyl halides in the presence of a base. For the synthesis of this compound, diphenylnitrilimine would be the required 1,3-dipole. This reactive intermediate can then be trapped by a suitable dipolarophile, such as styrene (B11656), to yield the desired pyrazoline derivative. This method provides a high degree of control over the substitution pattern of the final product.

Diazo Compounds: Diazoalkanes are another class of 1,3-dipoles that readily undergo cycloaddition reactions with alkenes to form pyrazolines. The reaction of a diazoalkane with an alkene is a classic example of a [3+2] cycloaddition. In the context of synthesizing the target molecule, the reaction of phenyldiazomethane (B1605601) with styrene would be a plausible route. These reactions are often concerted and can exhibit high stereospecificity.

The regioselectivity of 1,3-dipolar cycloadditions is a critical aspect that determines the final structure of the product. In the case of nitrilimine cycloadditions with monosubstituted alkenes like styrene, the reaction generally proceeds with high regioselectivity to afford the 5-substituted pyrazoline. This is governed by the electronic and steric properties of both the nitrilimine and the alkene. Theoretical studies based on density functional theory (DFT) have been employed to rationalize and predict the regiochemical outcomes of these reactions.

Similarly, the cycloaddition of diazoalkanes to alkenes also exhibits regioselectivity that is dependent on the substituents on both reactants. The stereoselectivity of these reactions is often high, with the concerted nature of the cycloaddition leading to a syn addition, where the stereochemistry of the alkene is retained in the product. The stereochemical outcome can be influenced by steric interactions in the transition state, and in some cases, chiral catalysts can be used to achieve enantioselective transformations.

Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce the environmental impact of chemical processes. For the synthesis of this compound and its analogues, several green methodologies have been explored.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of pyrazoline derivatives from chalcones and hydrazines has been shown to be significantly faster under microwave conditions compared to conventional heating, often leading to higher yields and cleaner reactions. mdpi.com Solvent-free microwave-assisted synthesis has also been reported for pyrazole (B372694) derivatives, further enhancing the green credentials of this method. benthamdirect.combohrium.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. Ultrasound-assisted synthesis of pyrazolines has been reported, often proceeding under mild conditions and in shorter reaction times. rsc.org This technique can promote efficient mixing and mass transfer, leading to improved reaction outcomes.

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent minimizes waste and reduces the environmental hazards associated with volatile organic compounds. Solvent-free methods for the synthesis of pyrazole derivatives have been developed, often in conjunction with microwave irradiation or mechanochemical methods like ball milling. benthamdirect.comeurekaselect.com These approaches are highly atom-economical and align well with the principles of green chemistry.

Solvent-Free and Catalytic Methods

Modern organic synthesis emphasizes the use of green, reusable, and efficient catalysts, often under solvent-free conditions to minimize environmental impact. Several catalysts have proven effective for the synthesis of this compound, typically through the cyclocondensation reaction of a chalcone (1,3-diphenyl-2-propen-1-one) with phenylhydrazine.

Vitamin B1 (Thiamine hydrochloride) , a readily available and eco-friendly organocatalyst, has been successfully employed for the synthesis of 1,3,5-trisubstituted pyrazolines. researchgate.netresearchgate.net This metal-free and acid/base-free approach offers high yields, ranging from 78% to 92%, and the catalyst demonstrates favorable activity and reusability. researchgate.netresearchgate.net

Tungstophosphoric Acid (H₃[PW₁₂O₄₀]) , particularly when supported on silica (B1680970) (SiO₂), serves as a potent heterogeneous catalyst. researchgate.net Under solvent-free microwave irradiation, this catalyst facilitates the reaction between α,β-unsaturated ketones and hydrazines to produce 1,3,5-trisubstituted pyrazoles with yields between 74% and 90%. researchgate.net The silica support enhances the catalytic activity by providing a high surface area and effectively absorbing microwave energy. researchgate.net

Mesoporous SiO₂-Al₂O₃ has been identified as a highly efficient, recyclable, and mild heterogeneous catalyst for the synthesis of 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivatives. jchemlett.comjchemlett.com This nano-sized mixed metal oxide, prepared by the hydrothermal method, promotes the condensation of substituted chalcones and phenylhydrazine hydrate, affording excellent product yields in short reaction times. jchemlett.comjchemlett.com The catalyst's activity is attributed to the presence of both Lewis and Brønsted acidic sites. jchemlett.com

Cellulose (B213188) Sulfonic Acid (CSA) represents a biodegradable and reusable solid acid catalyst. rsc.org It has been effectively used in the synthesis of pyrazoles in aqueous media, demonstrating its utility as a green catalyst. rsc.org

Table 1: Performance of Various Catalysts in Pyrazoline Synthesis

| Catalyst | Reaction Conditions | Yield (%) | Key Advantages | Reference |

|---|---|---|---|---|

| Vitamin B1 | Cyclocondensation of chalcones and phenylhydrazine | 78-92 | Eco-friendly, metal-free, reusable | researchgate.netresearchgate.net |

| Tungstophosphoric Acid/SiO₂ | Solvent-free, Microwave irradiation | 74-90 | Heterogeneous, reusable, efficient under microwave | researchgate.net |

| Mesoporous SiO₂-Al₂O₃ | Ethanol, 85°C, 60 min | Excellent | Mild conditions, recyclable, high efficiency | jchemlett.comjchemlett.com |

| Cellulose Sulfonic Acid | Aqueous media | High | Biodegradable, reusable, green catalyst | rsc.org |

Microwave-Assisted and Flow Chemistry Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly reducing reaction times and often improving yields. For the synthesis of this compound and its derivatives, microwave irradiation, often coupled with solvent-free conditions, provides a green and efficient alternative to conventional heating. benthamdirect.combohrium.comnih.govresearchgate.net Using solid supports like K₂CO₃, this method avoids hazardous solvents, simplifies workup procedures, and leads to increased yields in a fraction of the time required by traditional methods. benthamdirect.combohrium.com For instance, the synthesis of 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(2-hydroxysubstituted phenyl) propane-1,3-dione using microwave irradiation under solvent-free conditions has been shown to be highly effective. benthamdirect.com

Flow chemistry offers enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and facile scalability. mdpi.com Continuous-flow processes have been developed for the synthesis of pyrazoles and pyrazolines, demonstrating significant reductions in reaction time compared to batch synthesis. mdpi.com For example, a flow process for pyrazole synthesis can reduce reaction times from hours to mere minutes while maintaining good to very good yields (62–82%). mdpi.com

Table 2: Comparison of Microwave-Assisted and Flow Chemistry Protocols

| Methodology | Typical Conditions | Reaction Time | Yield (%) | Advantages | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | Solvent-free, K₂CO₃ support | Minutes | High (often >80) | Rapid, efficient, solvent-free, increased yields | benthamdirect.combohrium.com |

| Flow Chemistry | Continuous flow reactor, elevated temperature | Minutes | 62-82 | Scalable, safe, rapid, excellent process control | mdpi.com |

Multi-Component Reactions for Pyrazoline Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov Several MCRs have been developed for the synthesis of pyrazole-containing scaffolds, which can be adapted for pyrazoline synthesis. nih.gov For example, a four-component reaction involving (hetaryl)aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate, catalyzed by taurine (B1682933) in water, can produce 1,4-dihydropyrano[2,3-c]pyrazoles in high yields (85-92%) within 2 hours. nih.gov Another strategy involves a five-component, solvent-free synthesis of highly substituted pyrano[2,3-c]pyrazoles catalyzed by montmorillonite (B579905) K10, achieving yields of 81–91%. nih.gov These MCRs provide efficient and environmentally friendly routes to complex pyrazoline-related structures.

Comparative Analysis of Synthetic Efficiency and Yields Across Methodologies

The efficiency and yield of pyrazoline synthesis vary significantly depending on the chosen methodology. A comparative analysis highlights the advantages of modern techniques over conventional methods.

Conventional Methods: These methods often involve refluxing reactants in a solvent for extended periods. While simple, they typically suffer from longer reaction times and lower yields, often less than 70%. nih.govresearchgate.net

Catalytic Methods: The use of catalysts like Vitamin B1 or Mesoporous SiO₂-Al₂O₃ dramatically improves efficiency. These methods often proceed under milder conditions, require shorter reaction times, and deliver excellent yields, frequently exceeding 90%. researchgate.netjchemlett.com The reusability of heterogeneous catalysts adds to their economic and environmental appeal. jchemlett.com

Microwave-Assisted Methods: This technique offers a substantial improvement over conventional heating. Reactions are completed in minutes rather than hours, and yields are consistently high, typically in the range of 79-89% or greater. benthamdirect.comresearchgate.net The combination of microwave irradiation with solvent-free conditions represents a particularly green and efficient approach. benthamdirect.com

Multi-Component Reactions: MCRs excel in building complex molecules in a single step with high atom economy. They provide high yields (often 85-95%) and are well-suited for creating libraries of diverse pyrazoline derivatives. nih.gov

Table 3: Comparative Yields and Reaction Times of Different Synthetic Methodologies

| Methodology | Typical Yield (%) | Typical Reaction Time | Reference |

|---|---|---|---|

| Conventional Heating | < 70 | Hours | nih.govresearchgate.net |

| Catalytic (e.g., Vitamin B1) | 78-92 | Variable (often shorter than conventional) | researchgate.netresearchgate.net |

| Catalytic (Mesoporous SiO₂-Al₂O₃) | Excellent (>90) | ~60 minutes | jchemlett.com |

| Microwave-Assisted | 79-89 | Minutes | researchgate.net |

| Multi-Component Reactions | 81-92 | Variable (e.g., 2 hours) | nih.gov |

Derivatization and Functionalization Strategies for 1,3 Diphenyl 4,5 Dihydro 1h Pyrazole

Substituent Effects on the Pyrazoline Ring System

Substitutions on the phenyl rings at the 1, 3, and 5 positions of the dihydropyrazole system have been a key area of investigation. In a study on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides as allosteric modulators of the metabotropic glutamate-5 receptor, it was found that electronegative substituents in the para-position of the benzamide (B126) moiety increased potency. nih.govresearchgate.net Furthermore, the introduction of a halogen atom, such as fluorine, in the ortho-position of the 1-phenyl ring led to a further increase in both binding and functional activities. nih.govresearchgate.net This highlights the importance of electronic effects and specific substitution patterns on the phenyl rings for modulating the biological activity of derivatives of the core pyrazole (B372694) structure.

The nitrogen atom at position 1 of the pyrazoline ring is a common site for modification. The introduction of acetyl and thiocarbamoyl groups has been widely explored to generate novel derivatives with diverse biological activities. For instance, a series of N1-thiocarbamoyl-3,5-di(hetero)aryl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and evaluated for their ability to inhibit human monoamine oxidase (hMAO) isoforms. nih.gov Some of these compounds demonstrated selective inhibitory activity against hMAO-B in the micromolar range. nih.gov

Similarly, 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives have been synthesized and shown to possess monoamine oxidase inhibitory activities. nih.gov In comparative studies, it has been observed that compounds with an N-acetyl group were more potent cyclooxygenase inhibitors than those with a thiocarbamoyl group. tandfonline.com Conversely, for monoamine oxidase inhibition, derivatives bearing an acetyl substitution at N1 exhibited better activity than those with a thiocarbamoyl group. tandfonline.com

| N-Substitution Modification | Example Derivative | Key Research Finding |

|---|---|---|

| Acetyl | 1-Acetyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole | Generally more potent as cyclooxygenase inhibitors compared to thiocarbamoyl derivatives. tandfonline.com |

| Thiocarbamoyl | 1-Thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole | Shows monoamine oxidase inhibitory activity. nih.gov |

| Thiocarbamoyl | N1-thiocarbamoyl-3-(fur-2'-yl)-5-(4'-fluoro-phenyl)-4,5-dihydro-(1H)-pyrazole | Selective inhibitory activity against hMAO-B. nih.gov |

Introduction of Diverse Functional Groups

The introduction of various functional groups onto the 1,3-diphenyl-4,5-dihydro-1H-pyrazole scaffold allows for the fine-tuning of its properties and the exploration of new chemical space.

The carbonitrile group can be introduced onto the pyrazoline ring, often at position 5. A method for the synthesis of 3,4-diaryl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles involves a 1,3-dipolar cycloaddition reaction. scispace.com In this process, nitrile imines, generated in situ from aromatic aldehyde phenylhydrazones, are trapped by an appropriate cinnamonitrile. scispace.com The structures of these cycloadducts are confirmed through spectral studies, and the presence of the carbonitrile group is verified by the characteristic stretching in IR spectra. scispace.com

Another approach involves a one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives, which can be seen as related structures. researchgate.netrsc.org These reactions often utilize a catalyst and involve the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenylhydrazine (B124118). researchgate.netrsc.org

| Functionalization | Synthetic Method | Example Product |

|---|---|---|

| Carbonitrile | 1,3-dipolar cycloaddition | 3,4-diaryl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile scispace.com |

| Carbonitrile | One-pot multicomponent reaction | 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile researchgate.netrsc.org |

Carboxamide and carboxylic acid functionalities have also been successfully incorporated into the this compound structure. A series of 3-phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives have been designed and synthesized. nih.gov These compounds have been studied for their carbonic anhydrase inhibitory activity. nih.gov

Furthermore, pyrazole carboxylic acid amides have been synthesized from pyrazole-3-carbonyl chlorides. nih.gov While these examples are based on a pyrazole core, they demonstrate the feasibility of introducing carboxamide linkages, a strategy that can be applied to the dihydropyrazole system. The synthesis of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives has also been reported, showcasing the introduction of a carboxylic acid group. researchgate.net

Hybridization with Other Heterocyclic Systems

Hybrid molecules that combine the this compound scaffold with other heterocyclic rings have been synthesized to explore potential synergistic effects and novel biological activities. An example of such a hybrid is 4-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole. nih.govnih.gov This compound contains both a pyrazole and a dihydropyrazole ring. nih.govnih.gov

The hybridization of pyrazoles with tetrazole rings has also been explored. mdpi.com For instance, 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives have been synthesized from pyrazole-4-carbonitriles. mdpi.com This strategy of linking different heterocyclic moieties can lead to the development of compounds with unique pharmacological profiles. The synthesis of pyrazole-derived thiophene (B33073) derivatives has also been achieved, further expanding the scope of hybridization. nih.gov

Pyrazoloquinoline Fused Systems

The fusion of a pyrazole ring with a quinoline (B57606) system results in the formation of pyrazoloquinolines, a class of compounds with significant interest in materials science and medicinal chemistry. While direct fusion of this compound to a quinoline ring is not extensively documented, established synthetic routes to 1H-pyrazolo[3,4-b]quinolines provide a blueprint for how such a transformation could be approached. These methods typically involve the construction of the quinoline ring onto a pre-existing, suitably functionalized pyrazole.

One of the primary methods for synthesizing the 1H-pyrazolo[3,4-b]quinoline skeleton is the Friedländer annulation. This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl, such as a 5-aminopyrazole derivative. url.edu Another effective method, developed by Brack, utilizes the reaction of aromatic amines with 5-chloro-4-formylpyrazoles. nih.govmdpi.com In this approach, the reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and rearrangement to form the fused pyrazoloquinoline system. nih.gov

A plausible strategy to form a pyrazoloquinoline system from a this compound starting point would first require its conversion to a more reactive pyrazole derivative. This could involve aromatization of the dihydropyrazole ring followed by functionalization, for instance, by introducing an amino group at the C-5 position or a formyl group at the C-4 position. This functionalized 1,3-diphenyl-1H-pyrazole could then serve as the substrate for condensation with an appropriate quinoline precursor, such as an o-aminoacetophenone, to construct the fused ring system. url.edunih.gov

Pyrazole-Clubbed Thiazole (B1198619) and Pyrimidine (B1678525) Derivatives

A common strategy to enhance structural diversity is to "club" or link the pyrazole core with other heterocyclic rings like thiazole and pyrimidine. This is often achieved by using a chalcone (B49325) derivative of the pyrazole as a key intermediate.

Pyrimidine Derivatives: The synthesis of pyrimidine derivatives linked to a pyrazole moiety typically involves the reaction of a pyrazole-containing chalcone with a binucleophilic reagent such as urea (B33335), thiourea, or guanidine (B92328) hydrochloride. derpharmachemica.commiami.eduijper.org The general reaction scheme involves the Claisen-Schmidt condensation of a pyrazole-4-carboxaldehyde with an appropriate acetophenone (B1666503) to yield an α,β-unsaturated ketone (chalcone). This chalcone then undergoes a cyclocondensation reaction with urea or its analogues in the presence of a base, such as ethanolic potassium hydroxide, to form the dihydropyrimidine (B8664642) ring. ijper.org This approach allows for the introduction of a wide variety of substituents on both the pyrazole and the newly formed pyrimidine ring, depending on the starting materials used.

Thiazole Derivatives: The synthesis of thiazole derivatives appended to a pyrazoline core often begins with the conversion of the pyrazoline into a corresponding pyrazoline-1-carbothioamide. This is typically achieved by reacting the pyrazoline with a thiosemicarbazide. researchgate.net This thioamide intermediate is a key precursor for building the thiazole ring. The subsequent reaction of the pyrazoline-1-carbothioamide with an α-halocarbonyl compound, such as a 2-bromoacetophenone (B140003) derivative, in a suitable solvent like ethanol (B145695), leads to the formation of the 2-(pyrazolin-1-yl)thiazole scaffold. researchgate.netekb.eg This Hantzsch-type thiazole synthesis is a versatile method that allows for the introduction of various substituents onto the thiazole ring. ekb.eg

Indolyl Pyrazoline Derivatives

The incorporation of an indole (B1671886) nucleus into the pyrazoline structure is another effective derivatization strategy. The synthesis of 3-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1H-indole derivatives can be efficiently achieved through a microwave-assisted, one-pot reaction. This method typically involves the Claisen-Schmidt condensation of a substituted indole-3-carbaldehyde with an acetophenone to form an indolyl chalcone intermediate. researchgate.netorientjchem.org

This chalcone is then reacted with phenylhydrazine in a suitable solvent, often under microwave irradiation, which significantly reduces reaction times and can improve yields compared to conventional heating methods. researchgate.netorientjchem.orgdergipark.org.tr The cyclization of the chalcone with phenylhydrazine proceeds to form the 4,5-dihydropyrazole ring, resulting in the final indolyl-substituted pyrazoline product. This synthetic route offers a straightforward way to combine these two important heterocyclic systems.

Strategies for Enhancing Molecular Complexity and Structural Diversity

Enhancing the molecular complexity and structural diversity of the this compound scaffold is crucial for exploring its potential in various applications. Several key strategies are employed to achieve this, building upon the derivatization reactions previously discussed.

One of the most powerful strategies is the use of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is highly efficient. purdue.edu For instance, a one-pot synthesis of pyrazolines can be achieved by reacting a substituted benzaldehyde, an acetophenone, and phenylhydrazine under microwave irradiation, directly assembling the core structure with varied substituents. researchgate.net

Functionalization of the pyrazole ring itself is another key approach. The C-4 position of the pyrazolone (B3327878) ring system is particularly amenable to electrophilic substitution, allowing for the introduction of various functional groups. nih.gov Furthermore, the dihydropyrazole ring can be aromatized to a pyrazole, which then opens up a wider range of aromatic substitution reactions. nih.gov Halogenated pyrazoles, for example, are versatile intermediates that can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds, significantly increasing structural diversity. mdpi.com

The creation of fused and clubbed systems , as detailed in the preceding sections, represents a major avenue for increasing molecular complexity. Fusing the pyrazole with rings like quinoline creates rigid, planar systems with distinct electronic properties. nih.gov Linking the pyrazole core to other heterocycles such as thiazole, pyrimidine, or indole through flexible or rigid linkers generates hybrid molecules that combine the structural features of both parent rings. derpharmachemica.comekb.eg

Finally, strategic variation of substituents on the phenyl rings at the N-1 and C-3 positions, as well as on any appended functional groups, is a fundamental tool for fine-tuning the properties of the molecule. The reaction of α,β-unsaturated aldehydes and ketones with a wide array of substituted hydrazines is a classic and effective method for preparing a diverse library of 2-pyrazolines with different substitution patterns. nih.gov These strategies, often used in combination, provide a robust platform for the systematic exploration of the chemical space around the this compound core.

Advanced Spectroscopic and Structural Elucidation of 1,3 Diphenyl 4,5 Dihydro 1h Pyrazole

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, which can be used to determine its elemental composition. The molecular formula of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole is C₁₅H₁₄N₂. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to detect the protonated molecular ion [M+H]⁺.

The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N).

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass |

|---|---|---|---|

| [M+H]⁺ | C₁₅H₁₅N₂⁺ | 223.1230 | Expected to be within 5 ppm of calculated value |

Confirming the measured mass to within a few parts per million (ppm) of the calculated value provides strong evidence for the assigned molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is an excellent method for assessing the purity of a sample of this compound and confirming its identity.

In a GC-MS analysis, the sample is vaporized and passed through a chromatographic column, which separates the target compound from any volatile impurities or residual starting materials. The retention time (the time it takes for the compound to pass through the column) is a characteristic property that can be used for identification.

As the compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum. The spectrum would be expected to show a prominent molecular ion peak (M⁺˙) corresponding to the molecular weight of the compound (m/z = 222). The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this type of molecule could include the loss of the phenyl groups (fragments at m/z 145 [M-Ph]⁺) or cleavage of the pyrazoline ring, leading to characteristic daughter ions. The mass spectrum serves as a molecular fingerprint that can be compared against libraries for identification.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structural features, including the pyrazoline ring, the aliphatic protons on this ring, and the two phenyl substituents.

The principal vibrational modes and their expected absorption regions are detailed below:

C-H Stretching (Aromatic): The stretching vibrations of the C-H bonds on the two phenyl rings typically appear at wavenumbers above 3000 cm⁻¹. For pyrazoline derivatives, these bands are often observed in the range of 3050-3080 cm⁻¹. researchgate.netrjpbcs.com

C-H Stretching (Aliphatic): The asymmetric and symmetric stretching vibrations of the C-H bonds of the methylene (B1212753) (-CH₂) group in the pyrazoline ring occur at wavenumbers below 3000 cm⁻¹. vscht.cz For similar pyrazoline structures, these absorptions are found between 2840 and 2980 cm⁻¹. researchgate.net A related compound, (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, shows a -CH₂ stretch at 2933 cm⁻¹. scispace.com

C=N Stretching: The stretching vibration of the carbon-nitrogen double bond (C=N) within the pyrazoline ring is a highly characteristic absorption. This band is typically strong and appears in the region of 1595-1640 cm⁻¹. researchgate.netjapsonline.com

C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the aromatic phenyl rings give rise to multiple bands, typically in the 1450-1600 cm⁻¹ region. researchgate.netvscht.cz

C-N Stretching: The stretching of the carbon-nitrogen single bond is generally observed in the 1080-1260 cm⁻¹ range. rjpbcs.comscispace.com

The following table summarizes the characteristic IR absorption bands for this compound based on data from related compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2840 - 2980 |

| C=N Stretch (Pyrazoline) | 1595 - 1640 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1080 - 1260 |

X-ray Diffraction (XRD) Analysis

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and how these molecules pack together in the solid state. Although a specific XRD study for this compound was not found, detailed analyses of very closely related structures provide significant insight into its molecular conformation and crystal packing.

In the crystal structure of the closely related compound 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one, the five-membered ring is nearly planar, with a root-mean-square deviation of only 0.018 Å. nih.gov The attached phenyl rings, however, are significantly twisted out of this plane.

The N-bound phenyl ring is inclined to the pyrazolone (B3327878) plane with a dihedral angle of 21.45°. nih.gov

The C-bound phenyl ring is inclined by 6.96°. nih.gov

The dihedral angle between the two phenyl rings is 20.42°, confirming a non-planar molecular conformation. nih.gov

Similarly, in a larger structure containing the this compound moiety, the dihedral angles between the pyrazole (B372694) ring and its attached phenyl rings were found to be 9.28° and 15.78°, among others. nih.govresearchgate.net This consistent twisting of the phenyl rings relative to the central heterocyclic ring is a key conformational feature.

| Structural Feature | Parameter | Value | Source Compound |

|---|---|---|---|

| Pyrazoline Ring Conformation | Deviation from Plane | Essentially Planar | 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole nih.gov |

| Dihedral Angle (N-Phenyl vs. Ring) | Angle | 21.45° | 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one nih.gov |

| Dihedral Angle (C-Phenyl vs. Ring) | Angle | 6.96° | 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one nih.gov |

| Dihedral Angle (Phenyl vs. Phenyl) | Angle | 20.42° | 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one nih.gov |

The packing of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. In the case of this compound and its derivatives, the dominant forces are weak van der Waals interactions, specifically C-H···π and π–π stacking interactions, which are crucial for the formation of a stable three-dimensional supramolecular architecture. imedpub.com

The crystal structure of 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole is stabilized by C—H⋯π interactions. nih.govresearchgate.net A more detailed analysis of 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one reveals a layered structure. nih.gov Supramolecular layers are formed through C—H···O and C—H···N interactions. nih.gov These layers are then assembled into double layers by two key interactions:

C-H···π interactions: Where a hydrogen atom from one molecule interacts with the electron cloud of a phenyl ring on an adjacent molecule.

π–π interactions: These stacking interactions occur between the aromatic rings of neighboring molecules. Specific centroid-to-centroid distances between interacting rings have been measured at 3.6476 Å and 3.7718 Å, which are typical for stabilizing π-stacking. nih.gov A similar π-π contact distance of 3.65 Å was noted in another pyrazole derivative. cardiff.ac.uk

These interactions collectively dictate the efficient packing of the molecules, leading to a well-ordered and stable crystal structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Compounds containing chromophores, such as aromatic rings and conjugated systems, absorb light in the UV-Vis range. The chromophoric system in this compound consists of the two phenyl rings and the C=N bond of the pyrazoline ring.

The electronic absorption spectrum is typically dominated by π → π* transitions. Experimental data for the closely related isomer, (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, shows a strong absorption maximum (λmax) in the ultraviolet region, with its exact position being slightly influenced by the polarity of the solvent. scispace.com This phenomenon, known as solvatochromism, is common in such compounds.

| Solvent | Absorption Maximum (λmax) | Source Compound |

|---|---|---|

| Dichloromethane (DCM) | 301 nm | (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone scispace.com |

| Dimethyl sulfoxide (B87167) (DMSO) | 303 nm | (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone scispace.com |

The observed absorption band corresponds to the HOMO-LUMO electronic transition within the molecule's conjugated system. scispace.com The position of this band in the near-UV region is characteristic of 1,3,5-triaryl-2-pyrazolines and similar derivatives, which are known for their strong fluorescence properties. researchgate.net

Theoretical and Computational Investigations of 1,3 Diphenyl 4,5 Dihydro 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental properties of molecules, such as their three-dimensional structure, electronic distribution, and energetic stability.

Density Functional Theory (DFT) has become a standard method for studying the molecular and electronic properties of pyrazole (B372694) derivatives due to its balance of accuracy and computational efficiency. nih.gov DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are utilized to optimize the molecular geometry of these compounds. nih.gov Such studies provide detailed information on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography. nih.gov

For instance, calculations on related pyrazole derivatives have determined the C=N bond length within the pyrazole ring to be approximately 1.299 Å. nih.gov The geometry of the five-membered pyrazoline ring is typically found to be nearly planar. researchgate.net The two phenyl rings attached to the nitrogen and carbon atoms of the pyrazole core are not coplanar with the central ring; DFT calculations can precisely determine the dihedral angles between the pyrazole and the attached phenyl rings. researchgate.net

Beyond molecular geometry, DFT is used to analyze the electronic structure. Molecular Electrostatic Potential (MEP) analysis helps identify the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attacks. nih.gov Studies on pyrazole derivatives have shown that amide and nitro groups, when present as substituents, often act as centers for electrophilic interactions. nih.gov Furthermore, the analysis of Frontier Molecular Orbitals (HOMO and LUMO) provides insights into the chemical reactivity and kinetic stability of the molecule. The energy gap between the HOMO and LUMO is a critical parameter for evaluating molecular properties, including potential applications in nonlinear optics (NLO). nih.gov

Table 1: Selected Calculated Geometric Parameters for Pyrazole Derivatives using DFT (B3LYP/6-31G(d,p)) Data based on derivatives of the core structure.

| Parameter | Calculated Value (Å/°) | Reference Compound |

|---|---|---|

| C3–N7 Bond Length | 1.299 Å | M1* |

| N8–C34 Bond Length | 1.383 Å | M1* |

| C2–C3–N7 Bond Angle | 112.22° | M1* |

| N7–N8–C3 Bond Angle | 109.66° | M1* |

\M1 refers to (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone.* unar.ac.id

Ab initio (from first principles) calculations are another class of quantum mechanical methods used to study molecular systems. These methods are often employed to investigate the energetics of different molecular forms, such as tautomers and conformers. For pyrazole-related compounds, ab initio calculations have been used to study the equilibrium between different tautomeric forms in solution, which complements experimental studies using NMR and IR spectroscopy. researchgate.net

Conformational analysis helps in understanding the spatial arrangement of atoms in a molecule and the energy associated with different arrangements. For 1,3-diphenyl-4,5-dihydro-1H-pyrazole and its derivatives, these calculations can determine the most stable conformation by analyzing the rotation of the phenyl rings relative to the central pyrazoline ring. The molecule as a whole is typically non-planar, and these studies can quantify the energy barriers between different rotational isomers. osti.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor), forming a stable complex. It is a critical tool in drug discovery for screening potential inhibitors and understanding their mechanism of action. researchgate.net

Molecular docking simulations have been extensively performed on pyrazole and pyrazoline derivatives to explore their interactions with various biological targets. nih.gov These studies place the ligand into the binding site of a target protein and analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For example, docking studies on 4,5-dihydro-1H-pyrazole derivatives have been conducted against the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. researchgate.net The results indicate that the 4,5-dihydro-1H-pyrazole ring plays an important role in the interactions within the enzyme's active site. researchgate.net Similarly, derivatives have been docked against other protein kinases like EGFR kinase, where they form multiple hydrogen bonds with key amino acid residues in the binding pocket. rsc.org The identification of these specific interactions is crucial for understanding the basis of the compound's biological activity and for designing more potent and selective inhibitors. nih.gov

A primary goal of molecular docking is to predict the binding affinity, which is a measure of the strength of the interaction between the ligand and the protein. This is often expressed as a docking score or binding energy, where a more negative value typically indicates a more stable complex and potentially higher inhibitory activity. researchgate.net

Studies on various pyrazole derivatives have reported binding energies against several protein targets. For instance, docking against receptor tyrosine kinases and protein kinases like VEGFR-2, Aurora A, and CDK2 has revealed minimum binding energies ranging from -8.57 to -10.35 kJ/mol for certain derivatives. researchgate.net These predicted affinities help in prioritizing compounds for further experimental testing and provide a computational basis for target recognition. Docking simulations have successfully predicted the potential of pyrazole derivatives as inhibitors of targets such as monoamine oxidase (MAO), cyclooxygenase (COX-2), and various protein kinases involved in cancer. researchgate.netresearchgate.netnih.gov

Table 2: Predicted Binding Energies of Pyrazole Derivatives with Protein Targets

| Derivative | Protein Target (PDB ID) | Binding Energy (kJ/mol) |

|---|---|---|

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 (2VTO) | -10.35 |

Data from a study on 1H-pyrazole derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are valuable for predicting the activity of newly designed molecules without the need for immediate synthesis and testing.

For 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied. nih.gov In one such study, CoMFA was used to rationalize the structure-activity relationships of pyrazoline inhibitors toward monoamine oxidase A and B (MAO-A and MAO-B) isoforms. nih.gov By correlating the steric and electrostatic fields of the molecules with their inhibitory activity (IC50 values), the QSAR model provided insights into the structural features required for high potency and selectivity. nih.gov Such models are powerful tools for guiding the synthesis of new derivatives with improved biological profiles, for example, by suggesting which positions on the pyrazole ring are most favorable for substitution to enhance activity against a specific target. nih.gov

Photophysical Properties and Applications in Advanced Materials

Luminescence and Fluorescence Characteristics

Derivatives of 1,3-diphenyl-4,5-dihydro-1H-pyrazole are well-regarded for their notable luminescent and fluorescent properties. researchgate.netscispace.com The inherent electronic structure of the pyrazoline ring, featuring a conjugated system involving an electron-donating and an electron-withdrawing moiety (–N1–N2–C3–), facilitates efficient light emission. tandfonline.com This has led to their extensive investigation as fluorescent dyes and probes.

The this compound scaffold is central to the design of fluorescent heterocyclic dyes. By modifying the substituent groups at the 1, 3, and 5 positions of the pyrazoline ring, the photophysical properties, such as absorption and emission wavelengths, and quantum yields can be precisely tuned. For instance, the introduction of different aromatic or heterocyclic groups can alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby shifting the emission color. researchgate.net

One study detailed the synthesis of a pyrazole (B372694) derivative, 1,3-diphenyl-5-(9-anthryl)-1H-pyrazole, which exhibited a high fluorescent quantum yield (Φf) of 0.90 in toluene. researchgate.net In contrast, the corresponding pyrazoline, 1,3-diphenyl-5-(9-anthryl)-2-pyrazoline, was found to be nearly non-fluorescent in solution. researchgate.net This stark difference was attributed to the nature of their lowest-lying excited states. The pyrazole's S1 state is an optically allowed state, leading to high fluorescence, while the pyrazoline's S1 state possesses characteristics of both locally excited and electron-transfer states, resulting in fluorescence quenching. researchgate.net This highlights the critical role of the specific heterocyclic core (pyrazole vs. pyrazoline) and its substitution pattern in designing efficient fluorescent materials.

Table 1: Photophysical Properties of Selected Pyrazole and Pyrazoline Derivatives

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Ref |

|---|---|---|---|---|---|

| 1,3-diphenyl-5-(9-anthryl)-1H-pyrazole | Toluene | - | - | 0.90 | researchgate.net |

| 1,3-diphenyl-5-(9-anthryl)-2-pyrazoline | Toluene | - | - | Nearly non-fluorescent | researchgate.net |

HPhP: 2,6-di-tert.-butyl-4-(2,5-diphenyl-3,4-dihydro-2H-pyrazol-3-yl)-phenol

Charge transfer (CT) processes are fundamental to the photophysical behavior of many pyrazoline derivatives. The electronic push-pull nature of the substituted pyrazoline ring system facilitates intramolecular charge transfer (ICT) upon photoexcitation. In some molecular designs, where bulky aryl substituents are present, the molecule can adopt a non-coplanar geometry, which significantly influences these charge transfer dynamics. pku.edu.cn

For example, studies on 1,3-diphenyl-5-(1-pyrenyl)-2-pyrazoline (DPPP) revealed that its fluorescence is highly sensitive to solvent, concentration, and temperature, emitting from the pyrenyl monomer, an intramolecular charge transfer complex (Intra-CT), or an intermolecular charge transfer complex (Inter-CT) depending on the conditions. pku.edu.cn The formation of intermolecular complexes, even at very low concentrations, indicates strong intermolecular interactions that can influence the material's properties in the solid state, a crucial consideration for electronic device applications. pku.edu.cn The fluorescence quenching observed in some pyrazoline systems is also linked to excited states with significant electron-transfer character. researchgate.net

Applications in Organic Electronics

The favorable charge transport characteristics and high photoluminescence efficiency of 1,3,5-triaryl-2-pyrazoline derivatives make them highly attractive for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). researchgate.net

In OLEDs, hole transport materials (HTMs) are essential for facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. Pyrazoline-based materials have been identified as excellent HTMs because their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be tuned to align well with other materials in the device stack, and they often exhibit high hole mobility. researchgate.net

A novel derivative, 1,3-diphenyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole (DPPhP), was specifically synthesized and characterized as a high-performance HTM. rsc.org This material demonstrates a high glass transition temperature (Tg) of 96 °C, which imparts good thermal stability to the device, and possesses excellent film-forming capabilities. rsc.org The nitrogen atoms within the pyrazoline core are thought to facilitate electron transfer, contributing to the material's charge transport efficiency. researchgate.net

The use of this compound derivatives as HTMs has led to significant improvements in OLED performance. A multilayer device fabricated with DPPhP as the hole-transport layer and tris-(8-hydroxyquinolino)aluminium (Alq3) as the emitter demonstrated both brightness and efficiency approximately 30% higher than a comparable device using the widely recognized HTM, N,N′-di-1-naphthenyl-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (α-NPD). rsc.org

Another pyrazoline derivative, 2,6-di-tert.-butyl-4-(2,5-diphenyl-3,4-dihydro-2H-pyrazol-3-yl)-phenol (HPhP), has been used as a blue emitter in an OLED that achieved an efficacy of up to 10.63 cd/A with a peak emission wavelength at 445 nm. researchgate.net These results underscore the potential of pyrazoline-based compounds to function not only as charge transporters but also as efficient emitters, enabling the fabrication of high-performance electroluminescent devices.

Table 2: Performance of OLEDs Incorporating Pyrazoline Derivatives

| Device Structure | Pyrazoline Compound | Role | Performance Metric | Value | Ref |

|---|---|---|---|---|---|

| ITO/DPPhP/Alq3/LiF/Al | DPPhP | HTL | Brightness & Efficiency | ~30% higher than α-NPD device | rsc.org |

| ITO/CuI/HPhP/TCz1/Ca:Al | HPhP | Emitter | Efficacy | Up to 10.63 cd/A | researchgate.net |

DPPhP: 1,3-diphenyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole; HPhP: 2,6-di-tert.-butyl-4-(2,5-diphenyl-3,4-dihydro-2H-pyrazol-3-yl)-phenol; Alq3: tris-(8-hydroxyquinolino)aluminium; α-NPD: N,N′-di-1-naphthenyl-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine; TCz1: 3,6-Di(9-carbazolyl)-9-(2-ethylhexyl) carbazole

Advanced Material Scaffolds

The 4,5-dihydro-1H-pyrazole ring is considered an "indispensable scaffold" for constructing complex functional molecules. tandfonline.com Its synthetic accessibility and the ease with which its structure can be modified allow it to serve as a core unit for developing materials with tailored properties. While much of the focus has been on its pharmacological applications, its utility as a scaffold extends to materials science. tandfonline.comresearchgate.net The inherent electronic properties and the ability to attach various functional groups (e.g., chromophores, charge-transporting moieties) make the pyrazoline framework a versatile platform for creating novel materials for organic electronics, sensors, and nonlinear optical applications. unar.ac.id

Brightening Agents in Textiles and Paper

Derivatives of 1,3-diphenyl-2-pyrazoline represent a significant class of fluorescent compounds utilized as optical brightening agents (OBAs), also known as fluorescent whitening agents (FWAs). fibre2fashion.commdpi.com Their primary function is to enhance the perception of whiteness in materials like textiles and paper. fibre2fashion.com These materials naturally possess a slight yellowish tint due to the absorption of blue light. Pyrazoline-based brighteners work by absorbing invisible ultraviolet (UV) light and re-emitting it as visible blue or violet light. fibre2fashion.com This emitted blue light counteracts the inherent yellow cast of the substrate, resulting in a brighter, cleaner, and whiter appearance.

The molecular structure of this compound, featuring a conjugated system of double bonds, is fundamental to its fluorescent activity. fibre2fashion.com This rigid, planar structure allows for efficient absorption of UV radiation and subsequent fluorescence. fibre2fashion.comnih.gov Due to these properties, 1,3-diphenyl-2-pyrazoline derivatives are effectively applied to a variety of materials, including protein fibers, cellulose (B213188) acetates, and polyamides. fibre2fashion.com

| Material | Application of 1,3-Diphenyl-2-Pyrazoline Brighteners |

| Protein Fibers (e.g., Wool, Silk) | Used to counteract natural yellowing and improve whiteness. |

| Cellulose Acetates | Applied to enhance the brightness of these synthetic fibers. |

| Polyamides (e.g., Nylon) | Employed to achieve a high degree of whiteness in textiles. |

Fluorescent Probes and Chemosensors

The inherent photophysical properties of the this compound scaffold make it a valuable component in the design of fluorescent probes and chemosensors. mdpi.comrsc.org These molecules are engineered to detect specific analytes or changes in their environment by exhibiting a change in their fluorescence characteristics. rsc.org Pyrazoline derivatives are particularly noted for their strong fluorescence, often in the blue region of the spectrum, and high fluorescence quantum yields. nih.govresearchgate.net

The functionality of these probes is often based on the principle of intramolecular charge transfer (ICT), a phenomenon to which pyrazoline derivatives are well-suited. researchgate.nettandfonline.com The pyrazoline ring system can act as part of a donor-π-acceptor structure, where the presence of a target analyte can modulate the ICT process, leading to a detectable change in the fluorescence emission (such as intensity or wavelength). This high sensitivity and the versatility of their chemical structure allow for the development of probes for a wide range of applications in biological and environmental monitoring. rsc.org

Recognition of Transition Metal Ions

A prominent application of this compound derivatives as chemosensors is in the selective recognition of transition metal ions. tandfonline.com Their unique structure, containing both electron-donating and accepting sites, allows them to act as effective ligands that can chelate or bind with metal ions. unpak.ac.idresearchgate.net This binding event alters the electronic properties of the pyrazoline molecule, resulting in a distinct change in its fluorescent output, which serves as the signaling mechanism. tandfonline.com

Several mechanisms govern this detection process, including:

Chelation-Enhanced Quenching (CHEQ): The fluorescence of the pyrazoline probe is "turned off" or quenched upon binding to a specific metal ion. tandfonline.com

"Turn-On" Response: Conversely, some pyrazoline-based sensors are designed to be non-fluorescent or weakly fluorescent and only exhibit a significant "turn-on" of fluorescence upon complexation with a target ion. unpak.ac.idresearchgate.netnih.gov This is often due to the suppression of a quenching process, such as Photoinduced Electron Transfer (PET), upon ion binding. mdpi.com

Derivatives have been synthesized to show high selectivity and sensitivity for various environmentally and biologically significant metal ions. For instance, specific pyrazoline-based fluorescent probes have been developed for the detection of Fe³⁺, Zn²⁺, Cd²⁺, and Hg²⁺. tandfonline.com The design of the sensor, including the specific functional groups attached to the pyrazoline core, determines its selectivity towards a particular ion. nih.gov This has led to the creation of sensors capable of precise metal ion detection with low detection limits, making them suitable for applications in environmental water sample analysis. tandfonline.comnih.gov

Table of Research Findings on Pyrazoline-Based Metal Ion Sensors

| Pyrazoline Derivative Type | Target Ion(s) | Detection Mechanism | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | Cd²⁺ | Fluorescence Quenching ("Turn-Off") | 0.09 µM | nih.gov |

| Hydrazone-Pyrazoline Hybrid | Zn²⁺ | Fluorescence Enhancement ("Turn-On") at λem 560 nm | Not Specified | |

| Hydrazone-Pyrazoline Hybrid | Cd²⁺ | Fluorescence Enhancement ("Turn-On") at λem 510 nm | Not Specified | |

| Hydrazone-Pyrazoline Hybrid | Hg²⁺ | Fluorescence Quenching ("Turn-Off") at λem 460 nm | Not Specified |

Research on Biological Activity Mechanisms of 1,3 Diphenyl 4,5 Dihydro 1h Pyrazole Derivatives

Molecular Mechanisms of Anticancer Activity

Derivatives of 1,3-diphenyl-4,5-dihydro-1H-pyrazole have shown considerable promise as anticancer agents, operating through various molecular pathways to inhibit cancer cell proliferation and induce cell death.

Apoptosis Induction Pathways (e.g., Reactive Oxygen Species Generation, Caspase Activation)

A significant mechanism by which these pyrazole (B372694) derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. One study investigated a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoles and found that they induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) through the generation of Reactive Oxygen Species (ROS). Current time information in West Midlands, GB. The lead compound in this series, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, demonstrated potent activity. Current time information in West Midlands, GB. The accumulation of ROS within the cancer cells creates oxidative stress, which in turn triggers the apoptotic cascade. A key downstream event in this pathway is the activation of caspases, a family of cysteine proteases that execute the apoptotic process. The study confirmed that the apoptosis induced by this pyrazole derivative was accompanied by a significant increase in caspase-3 activity, a crucial executioner caspase. Current time information in West Midlands, GB.

Wnt/β-Catenin Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway is a highly conserved pathway crucial for cell proliferation and differentiation, and its overactivation is strongly linked to the development and progression of various cancers. nih.gov Specific pyrazoline derivatives have been identified as potent inhibitors of this pathway. One such derivative, N-(4-hydroxybenzyl)-1,3,4-triphenyl-4,5-dihydro-1H-pyrazole-5-carboxamide (BHX), has been synthesized and shown to effectively block Wnt signaling. nih.gov

The mechanism of action of BHX involves the downregulation of β-catenin, the central protein in the canonical Wnt pathway. nih.govnih.gov Under normal conditions, β-catenin is targeted for degradation, but when the pathway is aberrantly activated in cancer, it accumulates and translocates to the nucleus, where it activates target genes responsible for cell proliferation. nih.gov Research has shown that BHX treatment leads to a marked reduction in the protein level of β-catenin in cancer cells. nih.gov Further investigation revealed that BHX inhibits the nuclear synthesis of β-catenin by lowering its transcriptional level, thereby suppressing the entire Wnt signaling cascade and inhibiting tumor growth. nih.gov

Cytotoxicity Studies in Cancer Cell Lines

The anticancer potential of this compound derivatives has been further substantiated through numerous cytotoxicity studies across a range of human cancer cell lines. These studies typically determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

For instance, the derivative 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole exhibited significant cytotoxicity against the MDA-MB-468 triple-negative breast cancer cell line with IC50 values of 14.97 µM after 24 hours and 6.45 µM after 48 hours. Current time information in West Midlands, GB. Another key derivative, BHX, which targets the Wnt/β-catenin pathway, has also demonstrated potent cytotoxicity. It effectively inhibited the proliferation of A549 (lung cancer), HT29 (colon cancer), and MGC803 (gastric cancer) cells with IC50 values of 5.43 µM, 6.95 µM, and 7.62 µM, respectively. nih.govnih.gov

Furthermore, a series of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives were tested for their antileukemic effects on K562 and Jurkat human acute leukemia cell lines, with several compounds showing potent cytotoxic activity. researchgate.net

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | Current time information in West Midlands, GB. |

| N-(4-hydroxybenzyl)-1,3,4-triphenyl-4,5-dihydro-1H-pyrazole-5-carboxamide (BHX) | A549 | 5.43 | nih.govnih.gov |

| HT29 | 6.95 | nih.govnih.gov | |

| MGC803 | 7.62 | nih.govnih.gov |

Enzymatic Inhibition Studies

In addition to their anticancer properties, derivatives of this compound are also known to interact with and inhibit specific enzymes, suggesting their potential use in treating other pathological conditions, such as neurodegenerative diseases and depression.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO) are a family of enzymes (MAO-A and MAO-B) that are responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to an increase in the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and certain neurological disorders.

Several studies have highlighted the potent MAO inhibitory activity of this compound derivatives. A novel series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be reversible and non-competitive inhibitors of MAO. nih.gov One of the most potent compounds identified was 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole, which exhibited a potent MAO inhibitory effect with a Ki (inhibition constant) of approximately 10⁻⁸ M. nih.govresearchgate.net

Another study focused on 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives and found that several of these compounds were potent inhibitors of MAO-A. nih.gov Specifically, 1-thiocarbamoyl-3-(4-methoxyphenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole and 1-thiocarbamoyl-3-(4-methoxyphenyl)-5-(2-chloro-3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole were found to have MAO-A inhibitory effects as potent as the reference drug clorgyline. nih.gov

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | MAO | Potent, reversible, and non-competitive inhibitors. A lead compound showed a Ki of ~10⁻⁸ M. | nih.govresearchgate.net |

| 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazoles | MAO-A | Several derivatives showed inhibitory potency comparable to the standard drug clorgyline. | nih.gov |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease, as it helps to increase acetylcholine levels in the brain, which are depleted in this condition.

Research has shown that certain 3-aryl-1-phenyl-1H-pyrazole derivatives can act as dual inhibitors of both AChE and MAO. nih.gov A series of these compounds demonstrated good AChE inhibitory activity, with some in the nanomolar to low micromolar range. nih.gov The most potent AChE inhibitor from this series was N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenamine, which had a pIC50 value of 4.2. nih.gov The structure-activity relationship studies indicated that chloro-substituted derivatives were more effective as AChE inhibitors compared to their fluoro-substituted counterparts. researchgate.net

| Compound | Target Enzyme | pIC50 Value | Reference |

|---|---|---|---|

| N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenamine | AChE | 4.2 | nih.gov |

| N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)propan-1-amine | AChE | 3.75 | nih.gov |

| N-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)methanamine | AChE | 3.86 | nih.gov |

Cyclooxygenase (COX) Inhibition (COX-I and COX-II)

Derivatives of this compound have been extensively investigated for their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. The two isoforms, COX-1 and COX-2, are key enzymes in the prostaglandin (B15479496) biosynthesis pathway. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated during inflammation, making it a prime target for anti-inflammatory drugs.

A study on a series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives revealed that all tested compounds were more potent inhibitors of COX-2 than COX-1. nih.govresearchgate.net Notably, trimethoxy derivatives were identified as the most potent compounds, with ED50 values ranging from 53.99 to 69.20 µmol/kg, which compared favorably to the standard drug celecoxib (B62257) (ED50=82.15 µmol/kg). nih.gov These potent derivatives also demonstrated a reduced ulcerogenic effect compared to celecoxib. nih.gov Molecular docking studies of these compounds within the COX-2 active site showed binding interactions consistent with the in vitro inhibition assays. nih.govresearchgate.net

Further research into polysubstituted pyrazoles identified compounds with significant COX-2 inhibition and noticeable selectivity. nih.gov For instance, a bipyrazole derivative and a pyranopyrazole derivative were found to be nearly equiactive to celecoxib, exhibiting COX-2 selectivity indices (SI) of 7.83 and 7.16, respectively, close to that of celecoxib (SI 8.68). nih.gov Similarly, newly synthesized pyrazole–pyridazine hybrids also demonstrated potent and selective COX-2 inhibitory action, with some trimethoxy derivatives showing higher potency than celecoxib, with IC50 values of 1.50 and 1.15 µM. rsc.org The structural basis for the COX-2 selectivity of diaryl heterocycles like celecoxib (a pyrazole derivative) is well-established, validating this class of compounds as a promising scaffold for selective anti-inflammatory agents. acs.org

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Pyrazole Derivatives

| Compound Class | Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| 1,3,5-Triaryl-4,5-dihydro-1H-pyrazole | Trimethoxy derivative 10a | - | - | ED50 = 55.78 µmol/kg | nih.gov |

| 1,3,5-Triaryl-4,5-dihydro-1H-pyrazole | Trimethoxy derivative 10b | - | - | ED50 = 53.99 µmol/kg | nih.gov |

| Polysubstituted Pyrazole | Bipyrazole 10 | - | - | 7.83 | nih.gov |

| Polysubstituted Pyrazole | Pyranopyrazole 27 | - | - | 7.16 | nih.gov |

| Pyrazole-pyridazine hybrid | Trimethoxy derivative 5f | - | 1.50 | - | rsc.org |

| Pyrazole-pyridazine hybrid | Trimethoxy derivative 6f | - | 1.15 | - | rsc.org |

| Standard Drug | Celecoxib | - | - | 8.68 | nih.gov |

FabH and Xanthine (B1682287) Oxidase Inhibitory Activity

FabH Inhibitory Activity

Beta-ketoacyl-acyl carrier protein synthase III (FabH) is a crucial enzyme that initiates fatty acid biosynthesis in bacteria, making it an attractive target for novel antibacterial agents. nih.gov A series of fifty-six 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and evaluated as potential FabH inhibitors. nih.govtandfonline.com This class of inhibitors demonstrated significant antibacterial activity. nih.gov Structure-activity relationship (SAR) studies indicated that an electron-releasing group on one phenyl ring and an electron-donating group on the other were essential for potent FabH inhibitory activity against Escherichia coli. tandfonline.com Specifically, compounds 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone and 1-(5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone were identified as potent inhibitors of E. coli FabH based on inhibitory assays and docking simulations. nih.gov

Xanthine Oxidase Inhibitory Activity

Xanthine oxidase (XO) is a key enzyme that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govresearchgate.net Overproduction of uric acid can lead to hyperuricemia and gout. A series of 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles were designed and evaluated for their in vitro xanthine oxidase inhibitory activity. tandfonline.comresearchgate.net From this series, several compounds emerged as potent XO inhibitors, with one derivative showing an IC50 value of 5.3 μM. researchgate.net SAR studies revealed that replacing a phenyl ring with a naphthalene (B1677914) or 2-furyl ring enhanced the XO inhibitory activity. tandfonline.com

In a separate study, 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde derivatives were synthesized and tested as XO inhibitors. nih.gov Among these, two compounds emerged as particularly potent, with IC50 values of 9.32 ± 0.45 µM and 10.03 ± 0.43 µM, respectively. nih.gov These findings highlight the potential of the this compound scaffold for developing non-purine based xanthine oxidase inhibitors. nih.govresearchgate.net

Table 2: FabH and Xanthine Oxidase Inhibitory Activity of Pyrazole Derivatives

| Target Enzyme | Compound Class | Most Potent Derivatives | IC50 Value | Reference |

|---|---|---|---|---|

| E. coli FabH | 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole | Compound 12 & 13 | Potent inhibitors | nih.gov |

| Xanthine Oxidase | 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazole | Compound 59 | 5.3 µM | researchgate.net |

| Xanthine Oxidase | 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde | Compound 2b | 9.32 ± 0.45 µM | nih.gov |

| Xanthine Oxidase | 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde | Compound 2m | 10.03 ± 0.43 µM | nih.gov |

Antimicrobial Activity Mechanisms